molecular formula C14H16O9 B1666849 Bergenin CAS No. 477-90-7

Bergenin

Cat. No.: B1666849
CAS No.: 477-90-7
M. Wt: 328.27 g/mol
InChI Key: YWJXCIXBAKGUKZ-HJJNZUOJSA-N
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Mechanism of Action

Target of Action

Bergenin, a medicinal compound sourced from plants, has been shown to alter the activity of several enzymes and proteins critical in cellular functioning . These include reelin, GSK-3β, Lingo-1, Ten-4, GP-43, Aβ 1-42, P-tau, SOD1,2, GPx, Glx1, NQO1, HO1, PPAR-ɣ, BDNF, VEGF, and STAT6 . This compound also alters levels of several cytokines, such as IL-6, IL-1β, TNF-α, and TGF-β . Another study suggested that galectin-3, an enzyme that plays a major role in cell–cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, metastasis, and apoptosis in cancer, is a potential target of this compound .

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, it has been shown to suppress microglial activation, thereby reducing the production and release of harmful cytokines . It also potently downregulates the formation of Th1 cytokines (IL-4, IFN-γ and TNF-α), and upregulates the formation of Th2 cytokines (IL-5 and IL-4) .

Biochemical Pathways

This compound’s effects have been shown to involve PI3K/Akt, NF-κB, PKC, Nrf2, and Sirt1/FOXO3a pathways . These pathways, enzymes, and proteins are important in normal neurological functioning, and dysfunctions in these pathways and proteins have been shown to be important in several neuro-based disorders or diseases . The biosynthetic pathway of this compound starts from shikimic acid (SA), which is catalyzed by BpSDH2 to produce gallic acid (GA) .

Pharmacokinetics

Despite its therapeutic features, this compound has poor solubility, lower oral bioavailability, shorter half-life, and more intestinal pH degradation (pH 6.8 or above) . These factors have puzzled researchers and led to the development of novel delivery carriers of this bioactive compound, such as phospholipid complexes, extended-release core tablets, prodrugs, herbal gels, polyherbal ointments, nanoparticles, and poly (lactic acid) polymers .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In preclinical studies, this compound has been shown to be useful for the management of Alzheimer’s disease, Parkinson’s disease, anxiety, depression, addiction, epilepsy, insomnia, stroke, and potentially, state control . Treatment with this compound resulted in improved cognitive function, reduced amyloid-beta deposition, and attenuated neuroinflammation in the brains of the animals .

Action Environment

This compound exhibits non-hygroscopic properties and remains stable against heat and humidity in its solid state . It is sensitive to hydrolysis in natural and alkaline solutions, displaying pseudo-first-order kinetics . These environmental factors influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Bergenin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of enzymes such as α-glucosidase and aldose reductase, which are involved in carbohydrate metabolism. Additionally, this compound interacts with proteins like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating inflammatory responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activation of NF-κB, reducing the expression of pro-inflammatory cytokines in immune cells. It also affects the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as α-glucosidase and aldose reductase. This compound also modulates the activity of transcription factors like NF-κB, leading to changes in gene expression. Additionally, this compound can activate or inhibit various signaling pathways, including the MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as shikimate dehydrogenase, O-methyltransferases, and C-glycosyltransferases, which are involved in its biosynthesis. This compound also affects metabolic flux and metabolite levels, particularly in pathways related to carbohydrate and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation can be influenced by factors such as its chemical structure and the presence of specific transporters .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bergenin can be synthesized through a series of chemical reactions involving shikimic acid, gallic acid, and glucose. The biosynthetic pathway involves the dehydrogenation of shikimic acid to form gallic acid, followed by methylation to produce 4-O-methyl gallic acid. This compound is then glycosylated to form 2-Glucosyl-4-O-methyl gallic acid, which undergoes dehydration and ring-closure reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from plant sources such as Bergenia purpurascens and Ardisia japonica. The extraction process involves maceration of the plant material in methanol, followed by purification through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Bergenin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Esterification reactions often use acid chlorides or anhydrides in the presence of a base.

Major Products:

Properties

IUPAC Name

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3/t6-,8-,10+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJXCIXBAKGUKZ-HJJNZUOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5956-63-8 (unspecified hydrate)
Record name Bergenin [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048141
Record name Bergenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-90-7
Record name (-)-Bergenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bergenin [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bergenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bergenin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name BERGENIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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